molecular formula C26H27N3O2S2 B2707429 3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370851-29-9

3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2707429
CAS No.: 370851-29-9
M. Wt: 477.64
InChI Key: WOLJMIJODFRXGA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are known for their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the versatility of thieno[2,3-b]quinoline derivatives in the synthesis of novel compounds with potential biological activities. For instance, thienoquinolines have been synthesized through various chemical reactions, showcasing their utility in creating a broad spectrum of heterocyclic compounds. The synthesis involves complex chemical processes, including condensation reactions, to produce novel heterocyclic-thieno[2,3-b]quinoline derivatives. These compounds are characterized by their unique structures and have been subjected to further chemical modifications to explore their chemical properties and potential applications (I. Awad, A. Abdel-rahman, & E. A. Bakhite, 1991).

Anticancer Activity

A significant area of research on thieno[2,3-b]quinoline derivatives is their anticancer activity. These compounds have been evaluated for their potential to inhibit cancer cell proliferation, with particular emphasis on breast cancer cells. For example, a specific thieno[2,3-b]pyridine derivative has been shown to exhibit potent anticancer activity by inhibiting the phosphoinositide-specific phospholipase C-γ enzyme, which plays a crucial role in cell motility and tumor cell dissemination. This inhibition leads to the arrest of the cell cycle in the G2/M phases, affecting the morphology and migration of cancer cells, thereby showcasing the potential of thieno[2,3-b]quinoline derivatives in developing targeted cancer therapies (E. Leung, Joyce Hung, D. Barker, & J. Reynisson, 2014).

Biological Activities Beyond Anticancer Properties

Beyond anticancer research, thieno[2,3-b]quinoline derivatives have been explored for a range of biological activities. This includes antimicrobial and antitumor activities, as well as applications in dyeing polyester fibers due to their color characteristics and fastness properties. The novel synthesized compounds have shown high efficiency in in vitro screenings for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This highlights the compound's potential in creating biological active fabrics and its significance in biomedical research (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, & M. I. Kobeasy, 2015).

Properties

IUPAC Name

3-amino-N-(3-butoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-2-3-13-31-17-9-6-8-16(15-17)28-25(30)24-23(27)22-21(20-12-7-14-32-20)18-10-4-5-11-19(18)29-26(22)33-24/h6-9,12,14-15H,2-5,10-11,13,27H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLJMIJODFRXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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